5-[4'-(azidomethyl)-[1,1'-biphenyl]-2-yl]-1H-1,2,3,4-tetrazole
Description
5-[4'-(Azidomethyl)-[1,1'-biphenyl]-2-yl]-1H-1,2,3,4-tetrazole (AZBT) is a tetrazole-containing biphenyl derivative with the molecular formula C₁₄H₁₁N₇ and CAS number 152708-24-2 . Structurally, it features a biphenyl backbone substituted with an azidomethyl group at the 4'-position and a tetrazole ring at the 2-position (Figure 1). Its synthesis involves multi-step reactions, including acylation, substitution, and cyclization, often starting from 2-carboxy-4'-methyl biphenyl precursors .
Properties
CAS No. |
152708-24-2 |
|---|---|
Molecular Formula |
C14H11N7 |
Molecular Weight |
277.28 g/mol |
IUPAC Name |
5-[2-[4-(azidomethyl)phenyl]phenyl]-2H-tetrazole |
InChI |
InChI=1S/C14H11N7/c15-19-16-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14-17-20-21-18-14/h1-8H,9H2,(H,17,18,20,21) |
InChI Key |
HIWODOJPZXUTRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CN=[N+]=[N-])C3=NNN=N3 |
Purity |
97 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of azidating agents and specific catalysts to ensure the successful formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent conversion to the final product. The process is carefully monitored to control the levels of impurities and ensure the purity of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azidomethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3. Reference Standard for Quality Control
5-[4'-(azidomethyl)-[1,1'-biphenyl]-2-yl]-1H-tetrazole is utilized as a certified reference material (CRM) in pharmaceutical laboratories. It aids in the validation of analytical methods such as HPLC and mass spectrometry, ensuring accurate measurement of impurities in drug formulations.
| Application | Methodology |
|---|---|
| Quality Control | HPLC, Mass Spectrometry |
| Role | Reference Standard |
Material Science Applications
4. Development of Functional Materials
The azidomethyl group in this compound allows for further functionalization through click chemistry, making it valuable in the development of advanced materials. These materials can be used in sensors, coatings, and drug delivery systems.
Case Studies
Case Study 1: Impurity Analysis in Valsartan
A study conducted by Anant Pharmaceuticals highlighted the importance of analyzing 5-[4'-(azidomethyl)-[1,1'-biphenyl]-2-yl]-1H-tetrazole as an impurity in Valsartan formulations. The research demonstrated that rigorous testing for this impurity can enhance the safety profile of the drug and meet regulatory requirements.
Case Study 2: Synthesis of Tetrazole Derivatives
Research published in pharmaceutical journals has shown that derivatives of 5-[4'-(azidomethyl)-[1,1'-biphenyl]-2-yl]-1H-tetrazole exhibit potent biological activities against various cancer cell lines. This underscores its potential as a scaffold for developing new anticancer agents.
Mechanism of Action
The mechanism of action of 5-(4’-(Azidomethyl)(1,1’-biphenyl)-2-yl)-2H-tetrazole involves its interaction with cellular components, leading to potential mutagenic effects. The azido group can form reactive intermediates that interact with DNA, causing mutations. This property is particularly relevant in the context of its presence as an impurity in pharmaceutical products .
Comparison with Similar Compounds
Table 1: Structural Comparison of AZBT and Related Compounds
Key Observations :
- Losartan Azido Impurity : This compound incorporates an additional imidazole ring and a chlorobutyl chain , distinguishing it from AZBT. Its larger structure (C₂₇H₂₈ClN₉) correlates with higher molecular weight and complexity .
- AZBC : Replaces the tetrazole in AZBT with a nitrile group, reducing nitrogen content and altering reactivity .
- 5-Azido-1H-tetrazole : A simpler analogue lacking the biphenyl backbone, used in energetic materials due to high nitrogen content .
Pharmacological and Toxicological Properties
Table 2: Mutagenicity and Detection Data
Key Findings :
- AZBT and the losartan azido impurity share positive Ames test results , confirming mutagenicity . Both require stringent control in pharmaceuticals (<1 ppm) .
- AZBC, while structurally related, lacks direct mutagenicity data but is monitored as a synthetic intermediate .
- AZBT’s detection via HPLC-MS achieves high accuracy (100.4%) and precision (1.39% RSD) .
Biological Activity
5-[4'-(Azidomethyl)-[1,1'-biphenyl]-2-yl]-1H-1,2,3,4-tetrazole (CAS Number: 152708-24-2) is a compound that has garnered attention due to its potential biological activities and implications in pharmaceutical applications. This tetrazole derivative is primarily recognized as an impurity in sartans (angiotensin II receptor antagonists) but also exhibits unique properties that warrant further investigation.
- Molecular Formula : C14H11N7
- Molecular Weight : 277.29 g/mol
- Appearance : Off-white solid
- Solubility : Soluble in acetonitrile
- Storage Conditions : 2-8°C
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its genotoxic potential and pharmacological implications.
Genotoxicity Studies
Recent research highlighted the compound as a potential genotoxic impurity in pharmaceutical formulations. A study employing high-performance liquid chromatography coupled with mass spectrometry (LC-MS) demonstrated that this compound could be present at trace levels in active pharmaceutical ingredients (APIs), raising concerns regarding its safety profile in drug products . The limit of quantification for this impurity was determined to be as low as 0.025 ppm, emphasizing the need for stringent quality control measures in pharmaceuticals .
Study on Impurities in Sartans
A significant study focused on the identification and quantification of genotoxic impurities associated with sartans. The findings indicated that this compound was among the impurities detected at sub-ppm levels. This raised alarms about the potential health risks associated with long-term exposure to drugs containing such impurities .
Structure-Activity Relationship (SAR)
The structural features of tetrazole derivatives have been linked to their biological activity. The azidomethyl group in this compound may contribute to its reactivity and interaction with biological macromolecules. Research into similar compounds suggests that modifications to the tetrazole ring can enhance or diminish biological effects, indicating a need for further SAR studies to elucidate the specific mechanisms of action for this compound .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| 5-[4'-(Azidomethyl)-[1,1'-biphenyl]-2-yl]-1H-tetrazole | C14H11N7 | 277.29 g/mol | Potential genotoxic impurity |
| 4-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile | C14H11N5 | 239.26 g/mol | Identified as a genotoxic impurity |
| Tetrazole derivatives | Varied | Varied | Diverse biological activities including anti-inflammatory and antimicrobial |
Q & A
Basic: What spectroscopic techniques are recommended for characterizing 5-[4'-(azidomethyl)-[1,1'-biphenyl]-2-yl]-1H-tetrazole?
Answer:
Characterization should include 1H/13C NMR spectroscopy to confirm the biphenyl and azidomethyl substituents, and Fourier-transform infrared (FTIR) spectroscopy to verify the azide (-N3) stretching band (~2100 cm⁻¹). For structural elucidation, X-ray crystallography (if crystals are obtainable) can resolve bond angles and spatial arrangements, as demonstrated in analogous tetrazole derivatives . Mass spectrometry (HRMS or ESI-MS) is critical for molecular weight validation and purity assessment .
Advanced: How can researchers optimize the synthesis of this compound to minimize by-products?
Answer:
Key strategies include:
- Controlled azidation : Replace bromomethyl precursors (e.g., 5-(4'-bromomethyl-biphenyl)tetrazole) with sodium azide under inert conditions to suppress competing nucleophilic substitutions .
- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product from unreacted intermediates.
- Reaction monitoring : Employ TLC or in-situ FTIR to track azide formation and terminate reactions at optimal conversion .
Basic: What role does the azide group play in the chemical reactivity of this compound?
Answer:
The azide group enables click chemistry via copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable 1,2,3-triazole linkages. This is critical for bioconjugation (e.g., attaching fluorescent probes to biomolecules) and polymer functionalization . The azide’s electrophilicity also facilitates nucleophilic substitutions in synthetic intermediates .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Answer:
Discrepancies may arise from:
- Receptor specificity : Use competitive binding assays (e.g., radioligand displacement) to differentiate off-target effects, as seen in studies of tetrazole-based α1-adrenergic receptor antagonists .
- Solvent effects : Test activity in physiologically relevant buffers (e.g., PBS) instead of DMSO to avoid artifactual inhibition.
- Dose-response curves : Perform nonlinear regression analysis to calculate EC50/IC50 values, ensuring consistency in potency metrics .
Basic: How is this compound utilized as a calibration reference in analytical chemistry?
Answer:
Its defined structure and UV activity make it suitable for:
- HPLC calibration : Use as an internal standard to quantify valsartan impurities by matching retention times and UV-Vis absorption .
- Mass spectrometry : Spike into samples as a reference ion (e.g., m/z 335.1 for [M+H]+) to validate instrument accuracy .
Advanced: What computational methods predict reactivity in click chemistry applications?
Answer:
- Density Functional Theory (DFT) : Calculate transition-state energies for azide-alkyne cycloadditions to predict reaction rates.
- Molecular docking : Simulate interactions with enzymes (e.g., hMGL) to assess binding affinity, as applied to tetrazole-based probes .
- Solvent modeling : Use COSMO-RS to evaluate solvent effects on azide stability .
Basic: What are common synthetic routes for preparing this tetrazole derivative?
Answer:
Two primary routes:
Bromomethyl intermediate : React 5-(4'-bromomethyl-biphenyl)tetrazole with NaN3 in DMF at 60°C for 12 hours .
Suzuki coupling : Couple 2-(azidomethyl)phenylboronic acid with a tetrazole-bearing aryl halide using Pd(PPh3)4 catalysis .
Advanced: How does surface modification via click chemistry enhance biosensor functionality?
Answer:
- Antifouling coatings : Immobilize polyethylene glycol (PEG)-alkyne derivatives via CuAAC to reduce nonspecific binding on sensor surfaces .
- Biorecognition elements : Conjugate antibodies or aptamers to gold electrodes functionalized with alkyne-terminated SAMs, improving detection limits in electrochemical biosensors .
Basic: What analytical challenges arise when quantifying this compound in valsartan matrices?
Answer:
- Matrix interference : Use solid-phase extraction (C18 cartridges) to isolate the compound from valsartan’s polar metabolites.
- Detection limits : Optimize LC-MS/MS parameters (e.g., MRM transitions) to achieve sub-ppm sensitivity, as required for impurity profiling .
Advanced: How does the compound’s structure influence binding affinity to enzymes like hMGL?
Answer:
- Hydrophobic interactions : The biphenyl moiety anchors into hMGL’s hydrophobic pocket, while the tetrazole coordinates with catalytic serine residues.
- Azide positioning : Molecular dynamics simulations show the azidomethyl group enhances covalent binding to active-site nucleophiles, as seen in hMGL inhibitor studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
